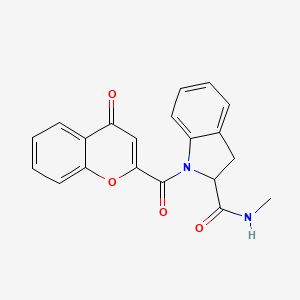
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide derivatives often involves one-pot reactions or multi-step synthetic routes that leverage the reactivity of precursors like salicylaldehydes, acetoacetanilides, and indoles. For instance, a one-pot three-component protocol has been reported for synthesizing indolyl-4H-chromene-3-carboxamides, showcasing an efficient and promising synthetic strategy through Knoevenagel condensation followed by a nucleophilic substitution process (Subbareddy & Sumathi, 2017).
Molecular Structure Analysis
Chromene derivatives like N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide exhibit fascinating molecular structures. Crystallographic studies reveal that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and with cis geometries with respect to the relative positions of the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide derivatives involves various functional group transformations and ring closure reactions. For example, these compounds can participate in C–C/C–O bond formation reactions catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA), highlighting an efficient and eco-friendly synthesis approach (Jadhav et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives are closely linked to their molecular structure. For instance, the crystallization behavior and polymorphism are important physical aspects, which are influenced by the molecule's planarity and intramolecular interactions. Studies have shown that derivatives of chromene can crystallize in different space groups depending on their molecular conformations and the presence of substituents (Reis et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Properties
4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, closely related to N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide, have been synthesized and shown to possess antioxidant and antibacterial properties. Derivatives like 4c, 4d, 4k, 4l, and 4p exhibited good antioxidant activity and were active against bacterial strains, demonstrating potential in microbial resistance contexts (Subbareddy & Sumathi, 2017).
Molecular Structure Analysis
The molecular structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar, have been analyzed. These molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Pharmacological Evaluation
A study synthesized and evaluated Schiff bases containing indole moiety and derivatives like N-[2-(5-substituted-2-phenyl-1H-indol-3-yl)-4-oxothiazolidin-3-yl]-2-oxo-2H-chromene-3-carboxamides. These compounds were screened for their antioxidant and antimicrobial activities, with some exhibiting good results (Saundane & Mathada, 2015).
Fluorescence and Sensing Applications
A coumarin-indole dyad, structurally related to N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide, was synthesized for selective sensing of Li+ in a water/acetonitrile mixture, demonstrating fluorescence 'turn-on' response upon interaction with Li+. This highlights potential applications in chemical sensing and fluorescence studies (Kumari et al., 2016).
Eigenschaften
IUPAC Name |
N-methyl-1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-21-19(24)15-10-12-6-2-4-8-14(12)22(15)20(25)18-11-16(23)13-7-3-5-9-17(13)26-18/h2-9,11,15H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSIEMRUWEOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)
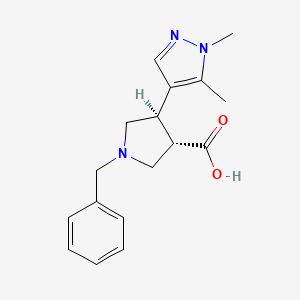
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)
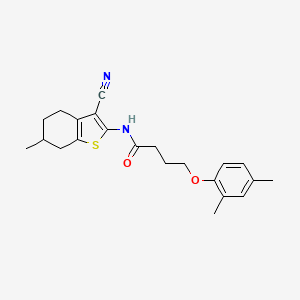
![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)
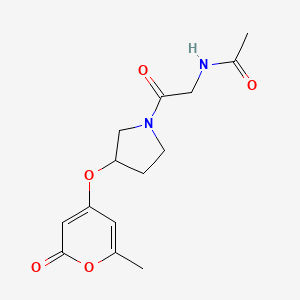

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2485803.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2485804.png)
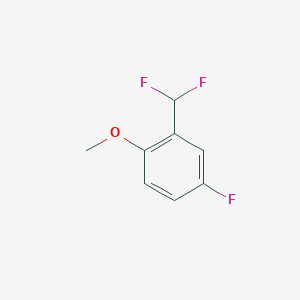
![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)
![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)